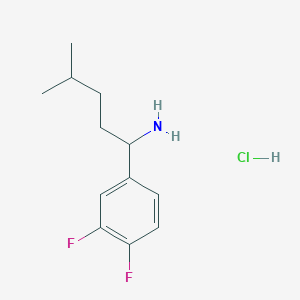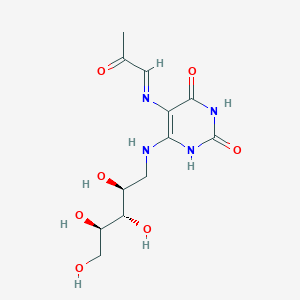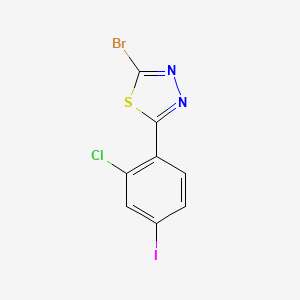
2-Hydroxy-4,8-dimethyl-7-bromo-quinoline
Descripción general
Descripción
“2-Hydroxy-4,8-dimethyl-7-bromo-quinoline” is a chemical compound with the empirical formula C11H10BrNO . It has a molecular weight of 252.11 g/mol .
Synthesis Analysis
The synthesis of quinoline and its derivatives, such as “this compound”, often involves α,β-unsaturated aldehydes . Over the past 15 years, advances in this area have focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string OC1=NC(C(C)=C2Br)=C(C=C2)C(C)=C1 .
Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its InChI key is SGZDTRWYFQYXKH-UHFFFAOYSA-N .
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4,8-dimethyl-7-bromo-quinoline is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. The mechanism of action of this compound in inhibiting the growth of Plasmodium falciparum is believed to involve the inhibition of heme detoxification.
Biochemical and Physiological Effects
This compound has been reported to exhibit both biochemical and physiological effects. It has been reported to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This compound has also been reported to inhibit the activity of lactate dehydrogenase, an enzyme involved in the metabolism of glucose. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Hydroxy-4,8-dimethyl-7-bromo-quinoline has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using the Skraup synthesis. This compound is also a fluorescent compound that can be easily detected using fluorescence spectroscopy. However, this compound has some limitations for lab experiments. It is a highly toxic compound that requires special handling and disposal procedures. In addition, this compound has poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-Hydroxy-4,8-dimethyl-7-bromo-quinoline. One future direction is the development of this compound analogs with improved pharmacological properties. Another future direction is the study of the mechanism of action of this compound in inhibiting the growth of Plasmodium falciparum. In addition, the use of this compound as a fluorescent probe for the detection of metal ions is an area that requires further investigation.
Aplicaciones Científicas De Investigación
2-Hydroxy-4,8-dimethyl-7-bromo-quinoline has been studied extensively for its potential therapeutic applications. It has been reported to exhibit anticancer, antimalarial, and antitubercular activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Safety and Hazards
Propiedades
IUPAC Name |
7-bromo-4,8-dimethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-6-5-10(14)13-11-7(2)9(12)4-3-8(6)11/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZDTRWYFQYXKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



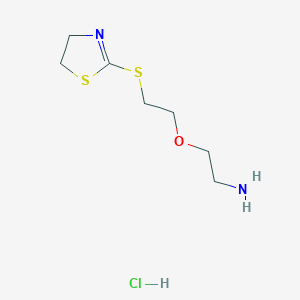
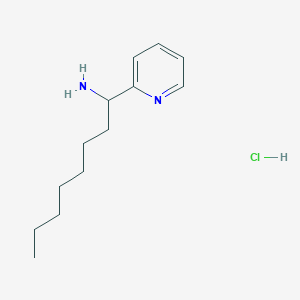

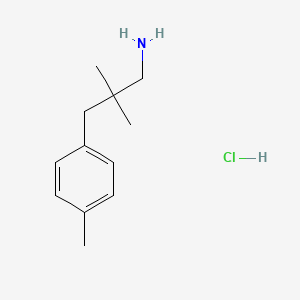

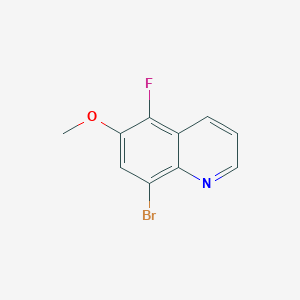
![5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1458024.png)
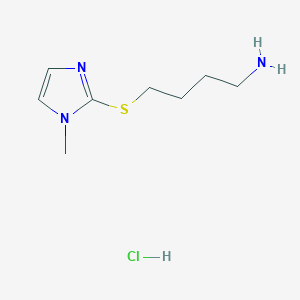

![N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride](/img/structure/B1458031.png)

